N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide
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Overview
Description
N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzenesulfonamide is a complex organic compound with a molecular formula of C17H19N3O7S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, 6,10-dioxaspiro[4.5]decane-7,9-dione. This intermediate is then reacted with 1,1-dimethoxy-N,N-dimethylmethanamine in absolute ethanol under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes and disrupting cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may inhibit enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7S/c18-16(23)20-28(24,25)12-6-4-11(5-7-12)19-10-13-14(21)26-17(27-15(13)22)8-2-1-3-9-17/h4-7,10,19H,1-3,8-9H2,(H3,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUMYOOAYVIZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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